
4-Propylaminoglutethimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylaminoglutethimide (4-PAG) is a synthetic molecule that belongs to the class of drugs known as aromatase inhibitors. It was first synthesized in the 1970s and has since been used in scientific research to study the effects of aromatase inhibition on various physiological processes.
Mecanismo De Acción
4-Propylaminoglutethimide acts as a competitive inhibitor of aromatase, binding to the active site of the enzyme and preventing the conversion of androgens to estrogens. This results in a decrease in estrogen levels in the body, which can have various physiological effects depending on the tissue and cell type.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Propylaminoglutethimide depend on the tissue and cell type. In breast cancer cells, 4-Propylaminoglutethimide has been shown to inhibit cell proliferation and induce apoptosis, suggesting its potential as a therapeutic agent. In the brain, 4-Propylaminoglutethimide has been shown to decrease anxiety-like behavior and improve cognitive function in animal models. In the reproductive system, 4-Propylaminoglutethimide has been shown to decrease estrogen levels and inhibit ovulation in female rats.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 4-Propylaminoglutethimide in lab experiments is its specificity for aromatase inhibition, which allows researchers to study the effects of aromatase inhibition without interfering with other physiological processes. However, one limitation is that 4-Propylaminoglutethimide has a short half-life in vivo, which may limit its effectiveness in some studies.
Direcciones Futuras
For research on 4-Propylaminoglutethimide include the development of more potent and selective aromatase inhibitors, the investigation of its potential therapeutic uses in breast cancer and other estrogen-dependent diseases, and the exploration of its effects on other physiological processes such as bone metabolism and neuroprotection. Additionally, further studies are needed to elucidate the mechanisms underlying the effects of 4-Propylaminoglutethimide on various tissues and cell types.
Métodos De Síntesis
The synthesis of 4-Propylaminoglutethimide involves a series of chemical reactions starting from 4-nitrobenzoyl chloride and 2-aminobutanoic acid. The process includes the reduction of the nitro group to an amino group, the formation of an amide bond between the 2-aminobutanoic acid and the 4-nitrobenzoyl chloride, and the reduction of the nitro group to a propylamino group. The final product is obtained as a white crystalline powder with a melting point of 152-155°C.
Aplicaciones Científicas De Investigación
4-Propylaminoglutethimide has been widely used in scientific research to study the effects of aromatase inhibition on various physiological processes. Aromatase is an enzyme that converts androgens to estrogens, and its inhibition has been shown to have therapeutic potential in the treatment of breast cancer, endometriosis, and other estrogen-dependent diseases. 4-Propylaminoglutethimide has been used in preclinical studies to investigate the role of aromatase inhibition in these diseases and to develop new aromatase inhibitors as potential therapeutic agents.
Propiedades
Número CAS |
110977-60-1 |
|---|---|
Fórmula molecular |
C16H22N2O2 |
Peso molecular |
274.36 g/mol |
Nombre IUPAC |
(3R,4R)-3-(4-aminophenyl)-3-ethyl-4-propylpiperidine-2,6-dione |
InChI |
InChI=1S/C16H22N2O2/c1-3-5-12-10-14(19)18-15(20)16(12,4-2)11-6-8-13(17)9-7-11/h6-9,12H,3-5,10,17H2,1-2H3,(H,18,19,20)/t12-,16+/m1/s1 |
Clave InChI |
LMDABZZRVJMXTF-WBMJQRKESA-N |
SMILES isomérico |
CCC[C@@H]1CC(=O)NC(=O)[C@@]1(CC)C2=CC=C(C=C2)N |
SMILES |
CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
SMILES canónico |
CCCC1CC(=O)NC(=O)C1(CC)C2=CC=C(C=C2)N |
Otros números CAS |
110977-60-1 |
Sinónimos |
4-propyl-3-(4-aminophenyl)-3-ethylpiperidine-2,6-dione 4-propylaminoglutethimide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



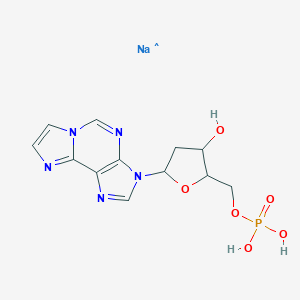


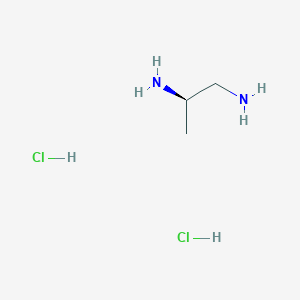
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)
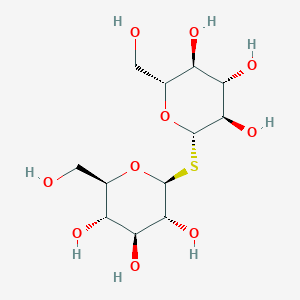
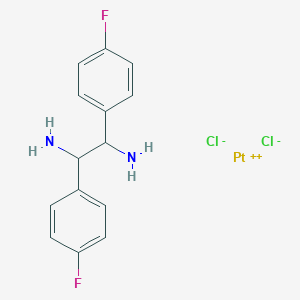
![Trimethyl-[[2-[(trimethylazaniumyl)carbamoyl]benzoyl]amino]azanium](/img/structure/B33624.png)
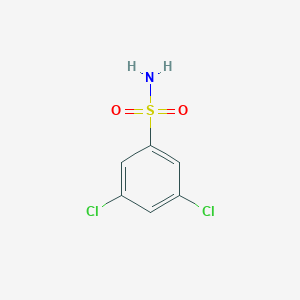
![2,3-Dichloro-5,5-dimethylbicyclo[2.1.0]pentane](/img/structure/B33627.png)

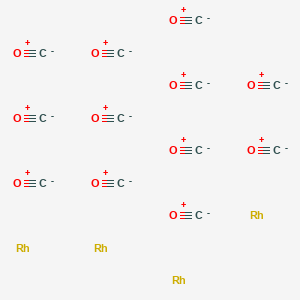
![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
